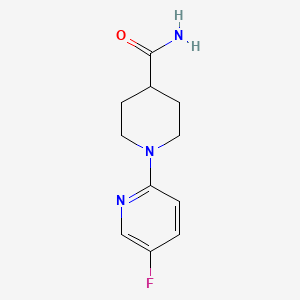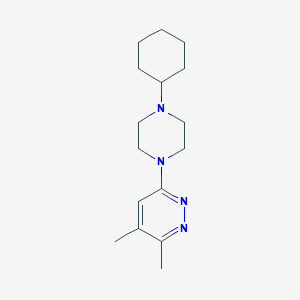![molecular formula C15H20N4S B12270654 1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12270654.png)
1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-4-{7-méthylthieno[3,2-d]pyrimidin-4-yl}pipérazine est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé présente une structure unique combinant un groupe cyclobutyle, une partie thieno[3,2-d]pyrimidine et un cycle pipérazine. Ces composés présentent un intérêt significatif en chimie médicinale en raison de leurs activités biologiques potentielles et de leurs applications dans la découverte de médicaments.
Méthodes De Préparation
La synthèse de 1-Cyclobutyl-4-{7-méthylthieno[3,2-d]pyrimidin-4-yl}pipérazine implique généralement des réactions organiques à plusieurs étapes. La voie de synthèse commence souvent par la préparation du noyau thieno[3,2-d]pyrimidine, suivie de l'introduction du groupe cyclobutyle et du cycle pipérazine. Les réactifs couramment utilisés dans ces réactions comprennent divers composés halogénés, des réactifs organométalliques et des catalyseurs pour faciliter la formation des liaisons souhaitées. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour des rendements et une pureté plus élevés, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées .
Analyse Des Réactions Chimiques
1-Cyclobutyl-4-{7-méthylthieno[3,2-d]pyrimidin-4-yl}pipérazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène, modifiant potentiellement l'activité biologique du composé.
Réduction : Les réactions de réduction peuvent éliminer l'oxygène ou ajouter de l'hydrogène, modifiant les propriétés électroniques du composé.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Cyclisation : Cette réaction peut former des cycles supplémentaires, améliorant potentiellement la stabilité et l'activité du composé.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation pourrait produire des dérivés hydroxylés, tandis que la substitution pourrait introduire divers groupes fonctionnels .
Applications De Recherche Scientifique
1-Cyclobutyl-4-{7-méthylthieno[3,2-d]pyrimidin-4-yl}pipérazine a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Le composé est utilisé dans des tests biochimiques pour étudier ses interactions avec des cibles biologiques.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans le développement de médicaments pour traiter diverses maladies, notamment le cancer et les maladies inflammatoires.
Industrie : Les propriétés uniques du composé le rendent précieux dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de 1-Cyclobutyl-4-{7-méthylthieno[3,2-d]pyrimidin-4-yl}pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Par exemple, il pourrait inhiber les protéines kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire, affectant ainsi la prolifération et la survie cellulaire .
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-4-{7-méthylthieno[3,2-d]pyrimidin-4-yl}pipérazine peut être comparé à d'autres composés similaires, tels que :
Dérivés de pyrrolo[2,3-d]pyrimidine : Ces composés présentent également une inhibition des kinases et ont été étudiés pour leurs propriétés anticancéreuses.
Dérivés de thieno[3,2-d]pyrimidine : Similaires en structure, ces composés sont connus pour leurs activités biologiques diverses, notamment les effets antimicrobiens et anti-inflammatoires.
La particularité de 1-Cyclobutyl-4-{7-méthylthieno[3,2-d]pyrimidin-4-yl}pipérazine réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer des activités biologiques distinctes et un potentiel thérapeutique .
Propriétés
Formule moléculaire |
C15H20N4S |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
4-(4-cyclobutylpiperazin-1-yl)-7-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H20N4S/c1-11-9-20-14-13(11)16-10-17-15(14)19-7-5-18(6-8-19)12-3-2-4-12/h9-10,12H,2-8H2,1H3 |
Clé InChI |
YMNWFEHYYZOKNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12270573.png)

![4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12270594.png)
![N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12270597.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12270610.png)
![N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12270615.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)

![4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12270621.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12270626.png)
![2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270631.png)
![2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12270632.png)
![2-tert-butyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270638.png)
